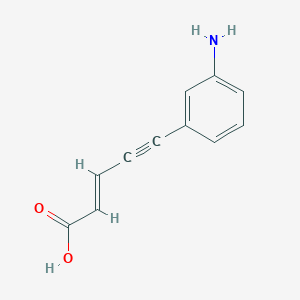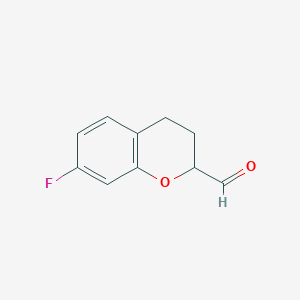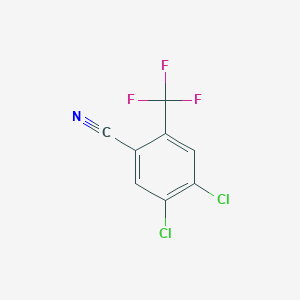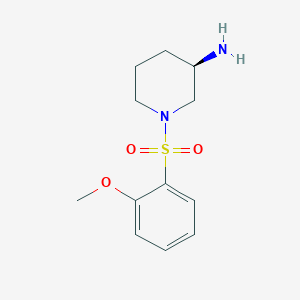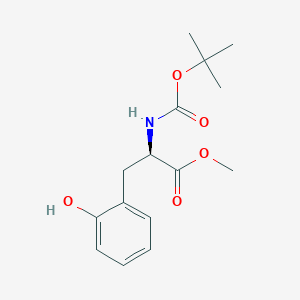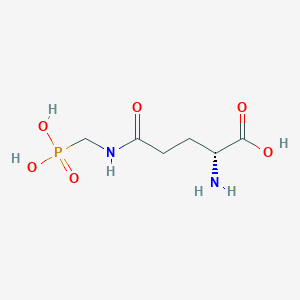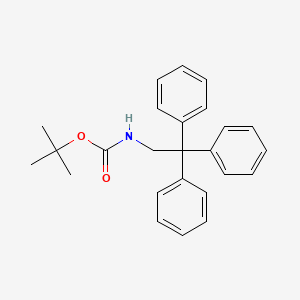
tert-Butyl (2,2,2-triphenylethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (2,2,2-triphenylethyl)carbamate is an organic compound with the molecular formula C25H27NO2. It is a derivative of carbamate, which is an ester of carbamic acid. This compound is known for its stability and unique structural properties, making it a subject of interest in various fields of scientific research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2,2,2-triphenylethyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2,2,2-triphenylethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0°C to room temperature to ensure the stability of the reactants and products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
化学反応の分析
Types of Reactions
tert-Butyl (2,2,2-triphenylethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2,2,2-triphenylethylamine and tert-butyl alcohol.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Acids and Bases: Hydrolysis reactions typically use hydrochloric acid or sodium hydroxide.
Oxidizing and Reducing Agents: Agents such as potassium permanganate and lithium aluminum hydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, using an amine would yield a substituted carbamate.
Hydrolysis: The major products are 2,2,2-triphenylethylamine and tert-butyl alcohol.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
科学的研究の応用
tert-Butyl (2,2,2-triphenylethyl)carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in organic synthesis, allowing for selective reactions to occur without interference from the amine group.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
作用機序
The mechanism of action of tert-Butyl (2,2,2-triphenylethyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. Upon hydrolysis, the protecting group is removed, releasing the free amine. This mechanism is widely used in organic synthesis to achieve selective reactions .
類似化合物との比較
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
Benzyl carbamate: Another protecting group for amines, but with different steric and electronic properties.
Methyl carbamate: A smaller and less sterically hindered protecting group compared to tert-butyl carbamate.
Uniqueness
tert-Butyl (2,2,2-triphenylethyl)carbamate is unique due to its bulky tert-butyl group, which provides significant steric hindrance, making it highly effective as a protecting group. Its stability under various reaction conditions also sets it apart from other carbamates .
特性
分子式 |
C25H27NO2 |
|---|---|
分子量 |
373.5 g/mol |
IUPAC名 |
tert-butyl N-(2,2,2-triphenylethyl)carbamate |
InChI |
InChI=1S/C25H27NO2/c1-24(2,3)28-23(27)26-19-25(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18H,19H2,1-3H3,(H,26,27) |
InChIキー |
VLHFZDUINJPYDG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


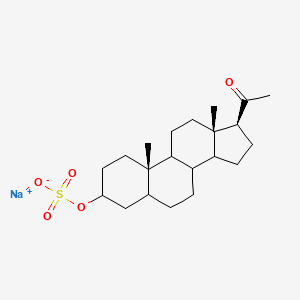
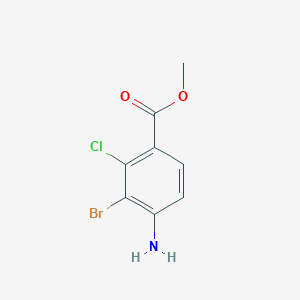
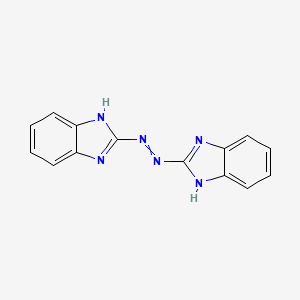
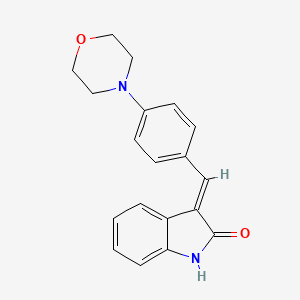
![2-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B12841095.png)

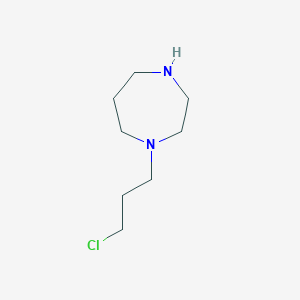
![2,7-Dimethylbenzo[lmn][3,8]phenanthroline-2,7-diium](/img/structure/B12841116.png)
